molecular formula C8H7BrN2O4 B1228496 2-Bromoacetamido-4-nitrophenol CAS No. 3947-58-8

2-Bromoacetamido-4-nitrophenol

Cat. No. B1228496
CAS RN: 3947-58-8
M. Wt: 275.06 g/mol
InChI Key: STWBNOBMOCQPLR-UHFFFAOYSA-N
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Description

2-Bromoacetamido-4-nitrophenol, also known as 2-Bromo-2′-hydroxy-5′-nitroacetanilide, is a chemical compound with the molecular formula C8H7BrN2O4 . It is often used in scientific research .


Molecular Structure Analysis

The linear formula of 2-Bromoacetamido-4-nitrophenol is BrCH2CONHC6H3(OH)NO2 . The compound has a molecular weight of 275.06 g/mol .


Chemical Reactions Analysis

One of the known reactions involving 2-Bromoacetamido-4-nitrophenol is its use to introduce an easily detectable probe for identifying cysteine-containing peptides in proteins . The formation of a covalent bond between the protein sulfhydryl group and the acetamido moiety of 2-Bromoacetamido-4-nitrophenol introduces a chromophore with an absorbance maximum at 410 nm .


Physical And Chemical Properties Analysis

2-Bromoacetamido-4-nitrophenol has a molecular weight of 275.06 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 2 . The exact mass of 2-Bromoacetamido-4-nitrophenol is 273.95892 g/mol .

Scientific Research Applications

Biochemical Research

2-Bromoacetamido-4-nitrophenol is utilized in proteomics research as a biochemical reagent . Its properties make it suitable for various biochemical applications, including the study of enzyme kinetics and mechanisms. The compound’s reactivity with sulfhydryl groups allows for selective labeling and modification of proteins, which is essential for understanding protein structure and function.

Medical Research

In medical research, 2-Bromoacetamido-4-nitrophenol serves as a reporter group reagent. It has been synthesized for studies where it acts as a polarity-sensitive probe, reporting changes in its environment within biological systems . This feature is particularly useful in enzyme studies, where it can indicate the microenvironmental changes at the active sites of enzymes.

Environmental Science

The compound’s close relative, 4-nitrophenol, is involved in environmental processes and is a known environmental contaminant. While specific applications of 2-Bromoacetamido-4-nitrophenol in environmental science are not directly cited, its structural similarity to 4-nitrophenol suggests potential uses in the degradation and analysis of environmental pollutants .

Analytical Chemistry

In analytical chemistry, 2-Bromoacetamido-4-nitrophenol is used for its spectral properties. It can act as a chromophoric agent, aiding in the detection and quantification of various chemical species. Its ability to react with other compounds makes it a valuable tool for developing new analytical methods .

Industrial Applications

While direct industrial applications of 2-Bromoacetamido-4-nitrophenol are not extensively documented, its role as a reagent for sulfhydryl modification suggests potential uses in the synthesis of industrial chemicals, where such modifications are necessary for producing specific chemical properties .

Pharmacology

In pharmacological research, 2-Bromoacetamido-4-nitrophenol may be used in drug development and testing. Its reactivity with amino acids and proteins can help in the design of new drugs or in the study of drug-protein interactions, which are crucial for understanding drug efficacy and safety .

properties

IUPAC Name

2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide
Source PubChem
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InChI

InChI=1S/C8H7BrN2O4/c9-4-8(13)10-6-3-5(11(14)15)1-2-7(6)12/h1-3,12H,4H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWBNOBMOCQPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5063239
Record name Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)-
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Molecular Weight

275.06 g/mol
Source PubChem
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Product Name

2-Bromoacetamido-4-nitrophenol

CAS RN

3947-58-8
Record name 2-Bromo-N-(2-hydroxy-5-nitrophenyl)acetamide
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Record name 2-Bromoacetamide-4-nitrophenol
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Record name 2-Bromoacetamido-4-nitrophenol
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Record name Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)-
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Record name Acetamide, 2-bromo-N-(2-hydroxy-5-nitrophenyl)-
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Record name 2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Bromoacetamido-4-nitrophenol interact with proteins and what are the downstream effects?

A: 2-Bromoacetamido-4-nitrophenol primarily reacts with the sulfur atom in cysteine residues found in proteins [, ]. This reaction forms a covalent bond, modifying the cysteine residue. The attached 4-nitrophenol group acts as a "reporter," providing information about its surrounding environment through changes in its absorbance spectrum []. This allows researchers to study conformational changes in the protein upon interaction with other molecules like substrates or inhibitors. For instance, in a study on α-chymotrypsin, the binding of substrates was shown to perturb the absorbance spectrum of the 2-bromoacetamido-4-nitrophenol attached to the enzyme [].

Q2: Can you provide specific examples of how 2-Bromoacetamido-4-nitrophenol has been used to study protein function?

A: 2-Bromoacetamido-4-nitrophenol has been used to study the lactose repressor protein, a key regulator of lactose metabolism in bacteria [, ]. By modifying specific cysteine residues in this protein with 2-bromoacetamido-4-nitrophenol, researchers found that modification of cysteine residues in the core region of the protein led to a loss of its ability to bind to DNA, while its ability to bind to non-specific DNA sequences remained unaffected [, ]. This suggested that distinct regions within the protein are responsible for its specific and non-specific DNA binding activities. Additionally, the study showed that binding of inducer, anti-inducer, and non-specific DNA to the protein caused changes in the fluorescence of the attached 2-bromoacetamido-4-nitrophenol, providing insights into how these molecules interact with and alter the protein's structure [, ].

Q3: The research mentions "mapping studies" using 2-Bromoacetamido-4-nitrophenol. What is the significance of these studies?

A: "Mapping studies" in this context refer to experiments that determine which specific cysteine residues within a protein are modified by 2-bromoacetamido-4-nitrophenol [, ]. By identifying the modified residues, researchers can understand which parts of the protein are important for specific functions. For example, by selectively blocking certain cysteine residues in the lactose repressor protein before modification with 2-bromoacetamido-4-nitrophenol, researchers could pinpoint the roles of individual cysteine residues in DNA binding and inducer interactions [, ].

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